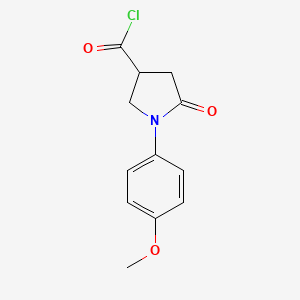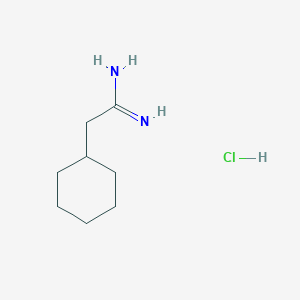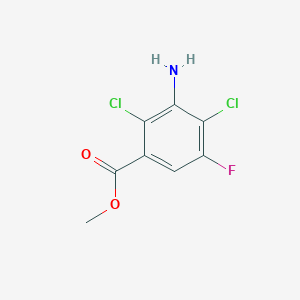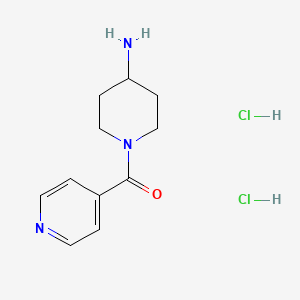
(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride
説明
“(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride” is a chemical compound with the formula C11H15N3O·2HCl . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms . The molecular weight is 278.18 .科学的研究の応用
Pharmacological Evaluation
A study by Tsuno et al. (2017) evaluated a series of derivatives related to (4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds demonstrated analgesic effects in animal models, highlighting their potential in pain treatment research (Tsuno et al., 2017).
Chemical Synthesis and Rearrangement
Research by Chang et al. (2006) focused on the synthesis of several derivatives starting from the reaction of 4-benzhydrylidenepiperidines. This study provides insights into the chemical synthesis and rearrangement processes of related compounds (Chang et al., 2006).
Synthesis of Substituted Benzylpiperidines
Ágai et al. (2004) developed an environmentally benign synthesis method for 2- and 4-substituted benzylpiperidines, closely related to the chemical structure . This research offers a scalable and benign approach to synthesizing such compounds (Ágai et al., 2004).
Antimicrobial and Antimycobacterial Activity
A study by Sidhaye et al. (2011) explored the antimicrobial and antimycobacterial activities of derivatives related to (4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone. These compounds were shown to have potential applications in the field of infectious disease research (Sidhaye et al., 2011).
Antifungal and Antibacterial Applications
Rusnac et al. (2020) investigated compounds formed from the condensation of 2-acetylpyridine and 2-formylpyridine, showing moderate antifungal and antibacterial activities. This research contributes to understanding the potential biomedical applications of such compounds (Rusnac et al., 2020).
Safety and Hazards
作用機序
Target of Action
The primary targets of (4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride are protein kinases, specifically Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . These kinases play crucial roles in cellular signaling and regulation.
Mode of Action
The compound interacts with its targets by inhibiting their activity. The aminopyrimidine and pyridine moieties of the compound are critical for these interactions . The compound’s inhibitory potency is linked to the planarity of its structure .
Result of Action
The molecular and cellular effects of the compound’s action are primarily the result of its inhibitory activity on CLK1 and DYRK1A. This inhibition can disrupt cellular signaling and regulation . .
特性
IUPAC Name |
(4-aminopiperidin-1-yl)-pyridin-4-ylmethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9;;/h1-2,5-6,10H,3-4,7-8,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMVQVGVQLRTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



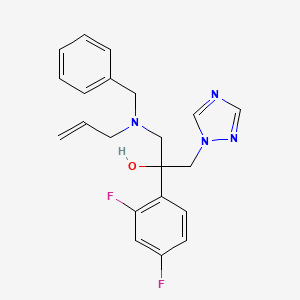
![4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1416728.png)
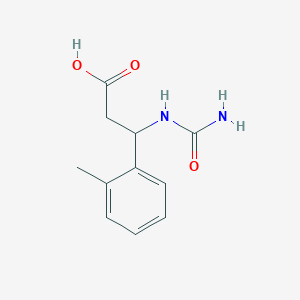
![Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B1416731.png)


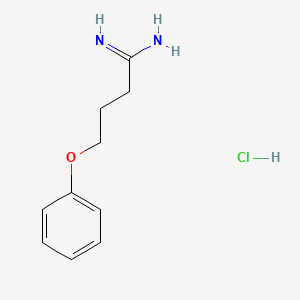
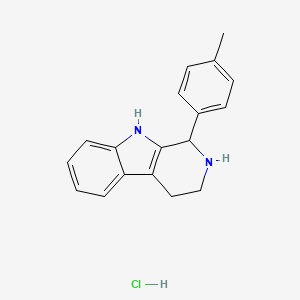
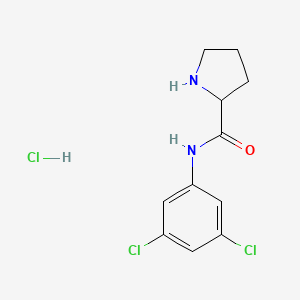
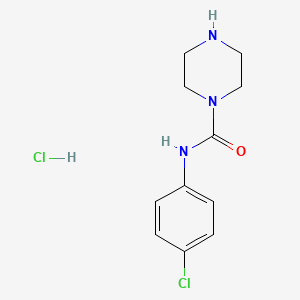
![N-{1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1416740.png)
